molecular formula C8H9BrO B587974 4-Bromo-2,6-dimethylphenol-d8 CAS No. 1142096-13-6

4-Bromo-2,6-dimethylphenol-d8

Cat. No.: B587974
CAS No.: 1142096-13-6
M. Wt: 209.112
InChI Key: ZLVFYUORUHNMBO-PIODKIDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylphenol-d8 is a deuterated form of 4-Bromo-2,6-dimethylphenol, a phenolic compound. The deuterium labeling is used to study reaction mechanisms and metabolic pathways due to its unique properties. This compound is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2,6-dimethylphenol involves the bromination of 2,6-dimethylphenol. A typical method includes adding 2,6-dimethylphenol, hydrobromic acid, dimethyl sulfoxide, and ethyl acetate in a reaction tube and stirring at 60°C for 3 hours. The product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for 4-Bromo-2,6-dimethylphenol-d8 are not widely documented. the general approach involves similar bromination reactions with deuterated reagents to achieve the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenol-d8 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to quinones.

    Reduction Reactions: The bromine atom can be reduced to hydrogen.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones.

    Reduction: Products include 2,6-dimethylphenol.

Scientific Research Applications

4-Bromo-2,6-dimethylphenol-d8 is used in various scientific research applications:

    Chemistry: Used as a reference material in nuclear magnetic resonance spectroscopy due to its deuterium labeling.

    Biology: Studied for its metabolic pathways and interactions with biological molecules.

    Medicine: Investigated for its potential antiviral properties, particularly in the development of anti-HIV drugs.

    Industry: Used as a preservative in coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processing, and water treatment.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylphenol-d8 involves its interaction with specific molecular targets. The deuterium labeling allows for detailed studies of its metabolic pathways and reaction mechanisms. The bromine atom can participate in various substitution and oxidation reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenol: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

    4-Bromo-2,6-dimethylaniline: An aniline derivative with different reactivity and applications.

    4-Bromo-2,6-difluoroaniline: A fluorinated analog with unique properties and applications in organic synthesis.

Uniqueness

4-Bromo-2,6-dimethylphenol-d8 is unique due to its deuterium labeling, which provides advantages in studying reaction mechanisms and metabolic pathways. This labeling allows for more precise tracking of the compound in various chemical and biological processes.

Properties

IUPAC Name

4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFYUORUHNMBO-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.